Cas no 934-56-5 (Trimethylphenyltin)

Trimethylphenyltin structure
Trimethylphenyltin structure
Trimethylphenyltin
934-56-5
C9H14Sn
240.917461872101
808264
24862644

Trimethylphenyltin Properties

Names and Identifiers

    • Stannane,trimethylphenyl-
    • Trimethyl(Phenyl)Tin
    • trimethyl(phenyl)stannane
    • Trimethylphenyltin
    • 2-trimethylstannylbenzene
    • phenyltrimethylstannane
    • PHENYLTRIMETHYLTIN
    • Stannane,trimethylphenyl
    • Trimethylphenylstannane
    • Tin, trimethylphenyl- (6CI, 7CI)
    • Trimethylphenylstannane (ACI)
    • Trimethylmonophenyltin
    • Trimethylstannylbenzene
    • Stannane, trimethylphenyl-
    • 934-56-5
    • Phenyltrimethyl tin
    • Trimethyl(phenyl)tin, 98%
    • trimethylphenyl tin
    • DB-057401
    • AKOS025293863
    • Phenyltrimethylstannane; Phenyltrimethyltin; Trimethylmonophenyltin; Trimethylphenylstannane; Trimethylstannylbenzene
    • J-525105
    • DTXSID60239415
    • InChI=1/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3
    • Tin, trimethylphenyl-
    • +Expand
    • MFCD00134316
    • COHOGNZHAUOXPA-UHFFFAOYSA-N
    • 1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3;
    • C1C=CC([Sn](C)(C)C)=CC=1

Computed Properties

  • 242.01200
  • 0
  • 0
  • 1
  • 242.011753g/mol
  • 10
  • 95.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0Ų

Experimental Properties

  • 2.23180
  • 0.00000
  • n20/D 1.5357(lit.)
  • 88 °C/16 mmHg(lit.)
  • −51 °C (lit.)
  • Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
  • Not determined
  • Not determined
  • 1.327 g/mL at 25 °C(lit.)

Trimethylphenyltin Security Information

Trimethylphenyltin Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Trimethylphenyltin Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Aaron
AR003VSL-1g
Trimethyl(phenyl)tin
934-56-5
1g
$142.00 2024-07-18
TRC
T796630-1g
Trimethylphenyltin
934-56-5
1g
$ 138.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00387-1g
Trimethyl(phenyl)stannane
934-56-5 98%
1g
¥848.0 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-237342-1 g
Trimethyl(phenyl)tin,
934-56-5 ≥97%
1g
¥301.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
366331-1G
Trimethylphenyltin
934-56-5
1g
¥710.87 2023-12-07

Trimethylphenyltin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Rhodium-catalyzed asymmetric arylation of α,β-unsaturated imines with arylstannanes. Catalytic asymmetric synthesis of allylic amines
Hayashi, T.; Ishigedani, M., Tetrahedron, 2001, 57(13), 2589-2595

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Reactions of trialkylstannane anions, R3Sn-, with arylstannanes, ArSnR3
Mochida, Kunio, Bulletin of the Chemical Society of Japan, 1987, 60(9), 3299-306

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Dibromobis(triphenylphosphine)palladium Solvents: Toluene
Reference
The Stille reaction
Farina, Vittorio; Krishnamurthy, Venkat; Scott, William J., Organic Reactions (Hoboken, 1997, 50,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Ammonia
Reference
Synthesis of Arylstannanes from Arylamines
Chopa, Alicia B.; Lockhart, Maria T.; Silbestri, Gustavo, Organometallics, 2001, 20(15), 3358-3360

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ammonia
1.2 -
Reference
Phenols as Starting Materials for the Synthesis of Arylstannanes via SRN1
Chopa, Alicia B.; Lockhart, Maria T.; Dorn, Viviana B., Organometallics, 2002, 21(7), 1425-1429

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Diethyl ether ;  overnight, reflux
Reference
Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties
Tsai, Chia-Hua; Chirdon, Danielle N.; Maurer, Andrew B.; Bernhard, Stefan; Noonan, Kevin J. T., Organic Letters, 2013, 15(20), 5230-5233

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt
Reference
Visible-Light-Driven Synthesis of Arylstannanes from Arylazo Sulfones
Lian, Chang; Yue, Guanglu; Mao, Jinshan; Liu, Danyang; Ding, Yi; et al, Organic Letters, 2019, 21(13), 5187-5191

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ;  rt; 30 min, rt
Reference
Synthesis of Aryl Trimethylstannane via BF3·OEt2-Mediated Cross-Coupling of Hexaalkyl Distannane Reagent with Aryl Triazene at Room Temperature
Mao, Shuai ; Chen, Zhengkai ; Wang, Lu; Khadka, Daulat Bikram; Xin, Minhang ; et al, Journal of Organic Chemistry, 2019, 84(1), 463-471

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
Synthesis and spectroscopic characteristics of aryltrimethylsilicon, -germanium, and -tin compounds
Moerlein, S. M., Journal of Organometallic Chemistry, 1987, 319(1), 29-39

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
1.2 Solvents: Tetrahydrofuran
Reference
Phenyl-substituted 2,2':6',2''-terpyridine as a new series of fluorescent compounds-their photophysical properties and fluorescence tuning
Mutai, Toshiki; Cheon, Jin-Dong; Arita, Shinpei; Araki, Koji, Journal of the Chemical Society, 2001, (7), 1045-1050

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Palladium chloride ,  1,1′-(1,4-Butanediyl)bis[1,1-dicyclohexylphosphine] Solvents: o-Xylene ;  10 h, 140 °C
Reference
Synthesis of Arylstannanes via Palladium-Catalyzed Decarbonylative Coupling of Aroyl Fluorides
Kayumov, Muzaffar; Zhao, Jian-Nan; Mirzaakhmedov, Sharafitdin; Wang, Dong-Yu; Zhang, Ao, Advanced Synthesis & Catalysis, 2020, 362(4), 776-781

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  1 h, rt
Reference
Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method
Chen, Kai; He, Pei; Zhang, Shuai; Li, Pengfei, Chemical Communications (Cambridge, 2016, 52(58), 9125-9128

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  4 h, 0 °C
Reference
Synthesis method of aryltin compounds from aromatic amine, distannane and alkyl nitrite
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Toluene
Reference
Nickel-Catalyzed Acylstannylation of 1,3-Dienes: Synthesis and Reaction of ε-Oxoallylstannanes
Shirakawa, Eiji; Nakao, Yoshiaki; Yoshida, Hiroto; Hiyama, Tamejiro, Journal of the American Chemical Society, 2000, 122(37), 9030-9031

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  tert-Butyl nitrite Solvents: 1,2-Dichloroethane ;  4 h, 0 °C
Reference
Synthesis of aryl trimethylstannanes from aryl amines: a Sandmeyer-type stannylation reaction
Qiu, Di; Meng, He; Jin, Liang; Wang, Shuai; Tang, Shengbo; et al, Angewandte Chemie, 2013, 52(44), 11581-11584

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium Solvents: Hexamethylphosphoramide ;  20 min, rt; 2 - 3 h, rt
1.2 20 min, rt
Reference
Reactions of trimethylstannide and trimethylsiliconide anions with aromatic and heteroaromatic substrates
Postigo, Al; Vaillard, Santiago E.; Rossi, Roberto A., Journal of Physical Organic Chemistry, 2002, 15(12), 889-893

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylacetamide ;  1 h, 140 °C
Reference
Synthesis of arylstannanes by palladium-catalyzed desulfitative coupling reaction of sodium arylsulfinates with distannanes
Lian, Chang; Yue, Guanglu; Zhang, Haonan; Wei, Liyan; Liu, Danyang; et al, Tetrahedron Letters, 2018, 59(45), 4019-4023

Synthetic Circuit 18

Reaction Conditions
Reference
Stille coupling via C-N bond cleavage
Wang, Dong-Yu; Kawahata, Masatoshi; Yang, Ze-Kun; Miyamoto, Kazunori; Komagawa, Shinsuke; et al, Nature Communications, 2016, 7,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Magnesium
Reference
A Molecular Tetrapod for Organic Photovoltaics
Yang, Jianzhong; Zhang, Zhen; Qin, Yang, ACS Applied Materials & Interfaces, 2016, 8(34), 22392-22401

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Organometallic compounds. LXXII. Reactions of racemic tetraorganotin compounds with butyllithium and with lithium aluminum hydride
Gielen, Marcel; Tondeur, Yves, Journal of Organometallic Chemistry, 1981, 216(3), 371-6

Trimethylphenyltin Raw materials

Trimethylphenyltin Preparation Products

Trimethylphenyltin Related Literature

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